

Application Notes and Protocols for Studying KATP Channels with 5-Hydroxydecanoic Acid

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Compound of Interest

Compound Name: 5-Hydroxydecanoic acid

Cat. No.: B1664656

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Introduction

5-Hydroxydecanoic acid (5-HD) is a widely utilized pharmacological tool in the study of ATP-sensitive potassium (KATP) channels. It is primarily recognized as a selective antagonist of mitochondrial KATP (mitoKATP) channels, making it an invaluable agent for investigating cellular processes where these channels are implicated, most notably in ischemic preconditioning and cardioprotection.^{[1][2][3]} However, emerging evidence suggests that 5-HD may also exert off-target effects, including the inhibition of sarcolemmal KATP (sarcKATP) channels and interference with mitochondrial fatty acid β -oxidation.^{[2][4][5]} This document provides detailed application notes and experimental protocols for the effective use of 5-HD in KATP channel research, along with a critical consideration of its potential non-specific actions.

Data Presentation

Table 1: Inhibitory Concentrations of **5-Hydroxydecanoic Acid** (5-HD) on KATP Channels

Channel Type	Preparation	Species	IC50 / Effective Concentration	Reference
mitoKATP	Isolated heart and liver mitochondria	Rat	45-75 μ M (K1/2)	[3]
sarcKATP	Inside-out patches from ventricular myocytes	Rat	~30 μ M (IC50, in the presence of ATP)	[5]
KATP Channels	In vivo regional myocardial ischemia model	Dog	30 mg/kg (i.v.)	[6]
KATP Channels	In vivo ischemic preconditioning model	Rat	5 mg/kg (i.v.)	[2]

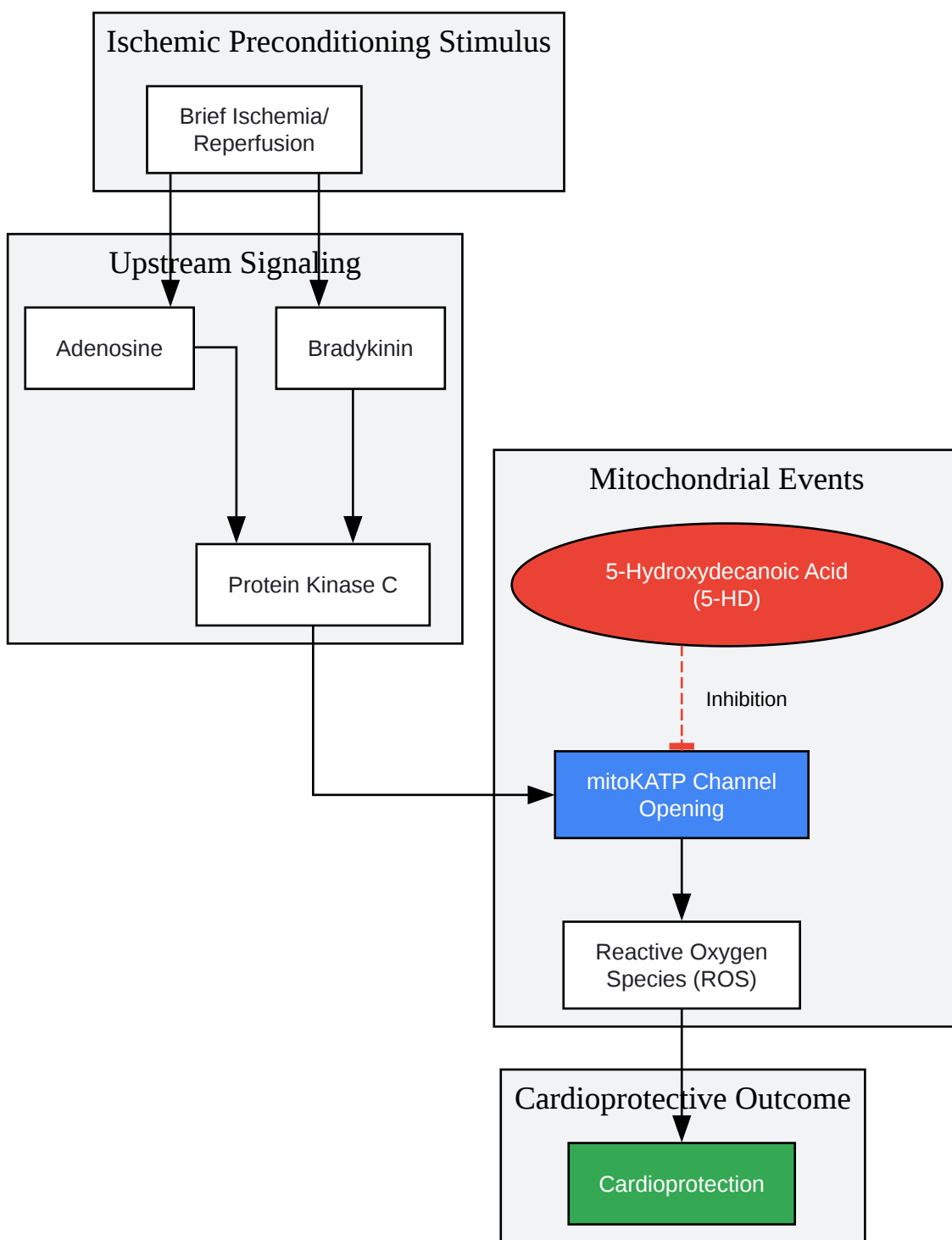
Table 2: Effects of **5-Hydroxydecanoic Acid (5-HD)** in Cardioprotection Studies

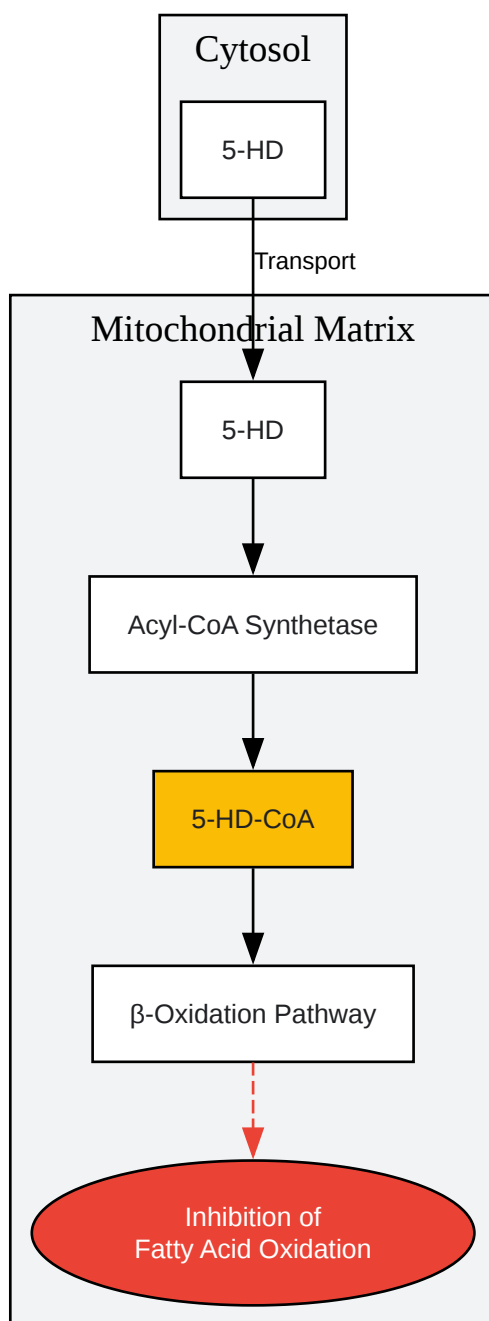
Experimental Model	Species	5-HD Concentration/Dose	Measured Outcome	Effect of 5-HD	Reference
Ischemic Preconditioning (IPC)	Rat	5 mg/kg (i.v.)	Myocardial Infarct Size	Abolished the protective effect of IPC	[2]
Ischemic Preconditioning (IPC)	Dog	Not specified	Monophasic Action Potential Shortening	Suppressed ischemia-induced shortening	[6]
Diazoxide-induced Cardioprotection	Rabbit	Not specified	Flavoprotein Oxidation	Reversed the effects of diazoxide	[7]
Fasting-induced Cardioprotection	Rat	100 μ M	Contractile Recovery	Abolished the protective effect of fasting	[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ischemic Preconditioning and Inhibition by 5-HD

Ischemic preconditioning (IPC) is a protective mechanism where brief episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult. The opening of mitoKATP channels is considered a critical step in this signaling cascade. 5-HD is used to probe the role of these channels by blocking their activity.





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